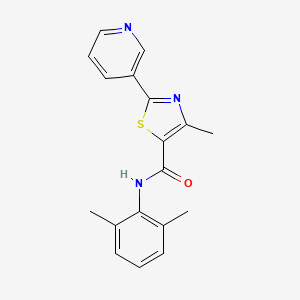

![molecular formula C15H18O2S B4623285 1-[(5,5-dimethyl-1-hexen-3-yn-1-yl)sulfonyl]-4-methylbenzene](/img/structure/B4623285.png)

1-[(5,5-dimethyl-1-hexen-3-yn-1-yl)sulfonyl]-4-methylbenzene

Übersicht

Beschreibung

1-[(5,5-dimethyl-1-hexen-3-yn-1-yl)sulfonyl]-4-methylbenzene, also known as DMH-11, is a small molecule inhibitor that has been shown to be effective against drug-resistant prostate cancer. This compound was first synthesized in 2009 by a team of researchers at the University of California, Los Angeles, and has since been the subject of numerous studies investigating its potential as a therapeutic agent.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Characterization

A new compound derived from a chemical process involving 4-methylbenzene-1-sulfonyl chloride was characterized using SCXRD studies and various spectroscopic tools. The investigation focused on understanding the structure, type, and nature of intermolecular interactions within the compound. Computational studies, including DFT/B3LYP level theory calculations, provided insights into the structural and electronic properties, with excellent agreement between computational and experimental spectral data. This research highlighted the compound's stability and reactivity, offering potential applications in chemical synthesis and material science (Murthy et al., 2018).

Environmental Science

In an environmental science context, studies on sulfate radical generation from cobalt(II)-activated peroxymonosulfate processes revealed the presence of high-valent cobalt-oxo species. This finding suggested new pathways for the oxidation of organic pollutants, with potential implications for environmental remediation technologies. The research demonstrated the capability of these species to oxidize pollutants more effectively than previously recognized methods, offering insights into advanced oxidation processes for environmental cleanup (Zong et al., 2020).

Organic Chemistry

In organic chemistry, the synthesis and application of sulfones, including the use of sulfonation and sulfation reactions, have been extensively studied. These reactions are crucial for creating various compounds with potential applications in drug development, material science, and as intermediates in organic synthesis. Research into the homogeneous reactions of dihydroxybenzene derivatives in concentrated sulfuric acid provided valuable data on isomer distributions and rate coefficients, contributing to the field's understanding of sulfonation kinetics and mechanisms (Cerfontain et al., 2010).

Material Science

In material science, the development of novel polyamides containing sulfone-ether linkages and xanthene cardo groups demonstrated the potential to create materials with enhanced solubility, processability, and thermal properties. This research provides a foundation for developing new polymeric materials for various high-performance applications, including electronics, coatings, and aerospace components (Sheng et al., 2010).

Eigenschaften

IUPAC Name |

1-[(E)-5,5-dimethylhex-1-en-3-ynyl]sulfonyl-4-methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O2S/c1-13-7-9-14(10-8-13)18(16,17)12-6-5-11-15(2,3)4/h6-10,12H,1-4H3/b12-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGYXXPVUCXWIME-WUXMJOGZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C=CC#CC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)/C=C/C#CC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(tetrahydro-2-furanylmethyl)urea](/img/structure/B4623212.png)

![N-(2-sec-butyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-3,4-dimethoxybenzamide](/img/structure/B4623227.png)

![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B4623233.png)

![N-methyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4623248.png)

![N-(5-chloro-2-pyridinyl)-2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide](/img/structure/B4623252.png)

![4-chloro-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-nitrobenzamide](/img/structure/B4623259.png)

![N-[(2,5-dimethylphenyl)(3-pyridinyl)methyl]-2-fluorobenzamide](/img/structure/B4623260.png)

![9-tert-butyl-2-{[3-(2H-tetrazol-2-yl)-1-adamantyl]methyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4623266.png)

![butyl 4-({[(3-methoxy-2-naphthoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4623286.png)

![3-(2-pyridinyl)-5-oxa-1,4-diazatricyclo[5.2.2.0~2,6~]undecan-6-ol hydrochloride](/img/structure/B4623288.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4623294.png)

![1-(1,3-benzodioxol-5-yl)-5-{[2-(vinyloxy)ethyl]thio}-1H-tetrazole](/img/structure/B4623297.png)